tert-Butylpenicillin sodium salt

Description

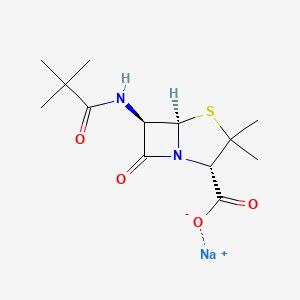

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S.Na/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15;/h6-7,9H,1-5H3,(H,14,19)(H,17,18);/q;+1/p-1/t6-,7+,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYEKZXWQJBPA-GJRYXAKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942693 | |

| Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20520-33-6 | |

| Record name | 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((2,2-dimethyl-1-oxopropyl)amino)-7-oxo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020520336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for Penicillin Core Synthesis

The foundational structure of all penicillins is the penam (B1241934) nucleus, a bicyclic system consisting of a β-lactam ring fused to a thiazolidine (B150603) ring. The principal starting material for semi-synthetic penicillins, including tert-Butylpenicillin, is 6-aminopenicillanic acid (6-APA). wikipedia.orgnih.gov

6-APA contains the intact, stereochemically defined penicillin core and a free amino group at the C-6 position, which serves as the attachment point for various side chains. wikipedia.org This crucial intermediate is produced on a large scale through the enzymatic hydrolysis of natural penicillins like Penicillin G or Penicillin V, which are first obtained via fermentation processes using the fungus Penicillium chrysogenum. nih.govnih.gov The use of 6-APA as a precursor is a cornerstone of semi-synthetic penicillin production, allowing for the creation of a vast library of derivatives with modified properties. wikipedia.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of antibiotics like tert-Butylpenicillin sodium salt in solution. springernature.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of the compound's covalent framework.

Research Findings:

¹H NMR: In a typical ¹H NMR spectrum, the tert-butyl group would be readily identifiable as a sharp singlet in the upfield region, integrating to nine protons. The protons on the β-lactam ring and the thiazolidine (B150603) ring would exhibit characteristic chemical shifts and coupling constants, confirming their relative stereochemistry. Specifically, the protons at positions 5 and 6 on the bicyclo[3.2.0]heptane core would appear as doublets, with their coupling constant providing information about their cis or trans relationship.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom. The tert-butyl group would display two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbonyl carbons of the β-lactam and the amide side chain would appear as characteristic downfield resonances.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. For instance, an HMBC experiment would show correlations between the protons of the tert-butyl group and the amide carbonyl carbon, confirming the structure of the acyl side chain.

A summary of expected NMR signals for key structural components is presented below.

| Group | ¹H NMR Signal | ¹³C NMR Signal(s) | Key HMBC Correlations |

| tert-Butyl | Singlet (~1.0-1.3 ppm, 9H) | Quaternary C, Methyl C | Protons to Amide Carbonyl |

| β-Lactam Protons (H-5, H-6) | Doublets (~5.0-6.0 ppm) | C-5, C-6 | To adjacent carbons and carbonyls |

| Amide NH | Broad Singlet | N/A | To Amide Carbonyl, C-6 |

| β-Lactam Carbonyl | N/A | ~175-180 ppm | From H-5 |

| Amide Carbonyl | N/A | ~165-175 ppm | From NH, tert-Butyl Protons |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic chemical "fingerprint" of a molecule by probing its vibrational modes. msu.edumdpi.com For tert-Butylpenicillin sodium salt, these methods are instrumental in identifying key functional groups. The covalent bonds within the molecule are not static, experiencing a range of vibrational motions, including stretching and bending, which absorb infrared radiation at specific frequencies. msu.edu

Research Findings: Analysis of the vibrational spectra allows for the assignment of absorption bands to specific molecular motions. The most diagnostic feature in the IR spectrum of any penicillin is the high-frequency absorption of the β-lactam carbonyl group, a result of the significant ring strain. The tert-butyl group also contributes characteristic bands. nih.govnih.gov

The table below outlines the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| β-Lactam | C=O Stretch | 1760 - 1790 |

| Amide | C=O Stretch | 1650 - 1680 |

| Carboxylate | C=O Asymmetric Stretch | 1580 - 1620 |

| Amide | N-H Bend | 1510 - 1550 |

| tert-Butyl | C-H Bending | 1365 - 1395 (doublet) |

| Thioether | C-S Stretch | 600 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. In tert-Butylpenicillin sodium salt, the principal chromophores—parts of the molecule that absorb light—are the carbonyl groups of the β-lactam and the amide side chain.

Research Findings: The molecule lacks an extended system of conjugated double bonds. Therefore, the UV-Vis spectrum is expected to be relatively simple, characterized by weak absorptions in the ultraviolet region. The observed transitions are primarily n→π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital), which are characteristic of isolated carbonyl groups. These absorptions typically occur at wavelengths below 250 nm. This technique is often used in conjunction with chromatography for quantitative analysis, where detection is set at a wavelength corresponding to the absorption maximum of these carbonyl groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

Research Findings: The molecular mass of tert-Butylpenicillin sodium salt can be precisely determined. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. Predicted m/z values for various adducts have been calculated. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 301.12166 |

| [M+Na]⁺ | 323.10360 |

| [M-H]⁻ | 299.10710 |

| [M+K]⁺ | 339.07754 |

Beyond molecular mass, MS provides structural information through the analysis of fragmentation patterns. Studies on compounds containing a tert-butyl group show a characteristic and dominant fragmentation pathway. researchgate.netnih.gov Upon ionization, these molecules readily lose a methyl radical (•CH₃, mass of 15 Da) to form a highly stable tertiary carbocation. For tert-Butylpenicillin sodium salt, this would result in a prominent peak at m/z [M-15]⁺. Further fragmentation would involve the characteristic opening of the β-lactam ring.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are paramount for separating the main compound from impurities, starting materials, and degradation products, thereby assessing its purity.

Research Findings: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of penicillins. A reversed-phase HPLC (RP-HPLC) method would typically be employed for tert-Butylpenicillin sodium salt.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution system consisting of an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, such as acetonitrile (B52724) or methanol, would be used.

Detection: A UV detector set to a wavelength between 210 and 230 nm would be effective for detecting the carbonyl chromophores in the molecule.

In a successful separation, tert-Butylpenicillin sodium salt would appear as a single, sharp, and symmetrical peak, with its retention time being characteristic under the specific chromatographic conditions. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the definitive determination of the molecule's three-dimensional arrangement in the solid state.

Research Findings: This technique provides precise data on bond lengths, bond angles, and torsional angles. For tert-Butylpenicillin sodium salt, an XRD analysis would:

Confirm the absolute stereochemistry of the chiral centers at positions 2, 5, and 6 of the penicillin core as (2S, 5R, 6R).

Reveal the exact conformation of the pivaloyl (tert-butylcarbonyl) side chain relative to the bicyclic ring system.

Detail the puckering of the thiazolidine and β-lactam rings.

Elucidate the crystal packing and identify intermolecular interactions, such as hydrogen bonds and ionic interactions involving the sodium cation and the carboxylate group, which govern the solid-state architecture.

Biochemical Mechanisms of Antimicrobial Action

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

The primary targets for all β-lactam antibiotics, including tert-Butylpenicillin, are the Penicillin-Binding Proteins (PBPs). nih.gov These are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic stress. youtube.comlibretexts.org By inhibiting these enzymes, the antibiotic effectively halts the construction and repair of this vital protective layer. nih.gov

The interaction is based on structural mimicry; the β-lactam antibiotic's core structure resembles the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. nih.govyoutube.com This allows the antibiotic to enter the active site of the PBP. Once inside, the highly reactive β-lactam ring is attacked by a serine residue in the enzyme's active site. nih.govnih.gov This attack leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. youtube.comnih.gov This effectively inactivates the enzyme, preventing it from carrying out its function of cross-linking the peptidoglycan chains. nih.govnih.gov

Table 1: Illustrative Kinetic Parameters of Penicillin G against S. pneumoniae PBP2x

| Parameter | Value | Description |

| Kᵢ (Dissociation Constant) | 0.9 mM | Represents the initial non-covalent binding affinity. A higher value indicates weaker initial binding. |

| k₂ (Acylation Rate Constant) | 180 s⁻¹ | The rate at which the covalent bond is formed between the penicillin and the PBP active site serine. |

| k₃ (Deacylation Rate Constant) | 8 x 10⁻⁶ s⁻¹ | The rate at which the covalent bond is broken and the enzyme is regenerated. This rate is extremely slow. |

| k₂/Kᵢ (Overall Efficiency) | 200,000 M⁻¹s⁻¹ | A measure of the overall potency of the inhibitor, combining both binding and acylation steps. |

Note: Data presented is for Penicillin G and serves as an illustrative example of PBP inhibition kinetics. Specific values for tert-Butylpenicillin sodium salt may differ.

The binding affinity of a penicillin for different PBPs is a critical determinant of its antibacterial spectrum and efficacy. This affinity is commonly measured by the 50% inhibitory concentration (IC₅₀), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. researchgate.net Different bacterial species possess a unique set of PBPs, and a single penicillin may have varying affinities for each of them. nih.gov

While specific IC₅₀ values for tert-Butylpenicillin are not widely documented, structure-activity relationship (SAR) studies of other penicillins provide valuable insights. The R1 side chain is a key factor in determining PBP affinity. nih.gov For example, modifications to this side chain in penicillins like ampicillin (B1664943) and azlocillin (B1666447) result in different affinities for PBP5 of Enterococcus faecium. nih.gov The bulky tert-butyl group of tert-Butylpenicillin likely influences its binding profile. Steric hindrance can prevent or reduce binding to certain PBPs while potentially enhancing binding to others, depending on the architecture of the enzyme's active site. For instance, the bulky side group of methicillin (B1676495) provides steric hindrance that interferes with the attachment of certain bacterial enzymes, a principle that may apply to tert-butylpenicillin as well. nih.gov

Table 2: Illustrative PBP Binding Affinities (IC₅₀) of Various β-Lactams against S. pneumoniae PBPs

| Antibiotic | PBP1a (µM) | PBP1b (µM) | PBP2a (µM) | PBP2b (µM) | PBP2x (µM) | PBP3 (µM) |

| Penicillin G | 0.08 | 0.45 | 1.1 | 0.22 | 0.02 | 0.11 |

| Ampicillin | 0.06 | 0.17 | 1.1 | 0.17 | 0.02 | 0.08 |

| Ceftriaxone | 0.13 | >100 | 2.9 | >100 | 0.007 | 0.05 |

Note: This table presents IC₅₀ values for common β-lactams against Streptococcus pneumoniae PBPs to illustrate the concept of differential binding affinity. Data for tert-Butylpenicillin sodium salt is not specified.

Disruption of Bacterial Peptidoglycan Biosynthesis

The inactivation of PBPs by tert-Butylpenicillin directly sabotages the synthesis of peptidoglycan. nih.gov PBPs catalyze the transpeptidation reaction, which creates the essential 4→3 cross-links between adjacent peptide side chains of the peptidoglycan polymer. nih.govyoutube.com This cross-linking process transforms the loose collection of glycan strands into a strong, mesh-like sacculus that encases the bacterial cell. libretexts.org

By forming a long-lived covalent complex with the PBP active site, tert-Butylpenicillin prevents the enzyme from recognizing its natural D-Ala-D-Ala substrate. youtube.com This blockage halts the formation of peptide cross-links. Without continuous synthesis and repair, the cell wall becomes structurally deficient and weak. In a hypotonic environment, such as within a host organism, this weakened wall cannot withstand the internal osmotic pressure, leading to water influx, cell swelling, and eventual lysis and death of the bacterium. libretexts.orgnih.gov

Role of the Beta-Lactam Ring in Antimicrobial Activity

The antimicrobial power of tert-Butylpenicillin, and indeed all penicillins, is intrinsically linked to the chemical reactivity of its four-membered β-lactam ring. This ring is highly strained because its bond angles are forced to be approximately 90 degrees, a significant deviation from the ideal angles for sp² and sp³ hybridized atoms. Furthermore, the fusion of the β-lactam ring to the five-membered thiazolidine (B150603) ring distorts the geometry, preventing the nitrogen atom's lone pair of electrons from participating in resonance stabilization with the carbonyl group. This lack of resonance further increases the electrophilicity and reactivity of the β-lactam carbonyl carbon.

This inherent strain and reactivity make the β-lactam ring an excellent acylating agent. When the antibiotic binds to the PBP active site, the nucleophilic serine hydroxyl group readily attacks the strained amide bond of the β-lactam ring. nih.gov This leads to the irreversible opening of the ring and the formation of the stable penicilloyl-enzyme complex, which is the basis of its inhibitory action. nih.gov

Comparative Analysis of Mechanism across Beta-Lactam Subclasses

While all β-lactam antibiotics share the fundamental mechanism of PBP inhibition, there are important distinctions between the major subclasses: penicillins (penams), cephalosporins (cephems), carbapenems, and monobactams. These differences arise from variations in their core ring structure and side chains, which affect their PBP affinity profiles, stability against β-lactamases, and antibacterial spectrum.

Penicillins (e.g., tert-Butylpenicillin): Characterized by a β-lactam ring fused to a five-membered thiazolidine ring. The side chain (R-group) at position 6 dramatically influences their properties. Bulky side chains, like the tert-butyl group, can confer resistance to some β-lactamases through steric hindrance. nih.gov

Cephalosporins: Feature a β-lactam ring fused to a six-membered dihydrothiazine ring. They generally exhibit broader spectrum activity and greater resistance to many β-lactamases compared to early penicillins. They possess two sites for side-chain modification (R1 and R2), allowing for extensive variation in properties. youtube.com

Carbapenems: Possess a β-lactam ring fused to a five-membered pyrroline (B1223166) ring, with a carbon atom substituting the sulfur and a double bond present. This structure confers an exceptionally broad spectrum of activity and high resistance to most β-lactamases.

Monobactams: Unique in that their β-lactam ring is not fused to another ring. This monocyclic structure significantly alters their PBP binding profile, making them highly specific for the PBPs of aerobic Gram-negative bacteria.

Table 3: Comparative Mechanistic Features of β-Lactam Subclasses

| Feature | Penicillins | Cephalosporins | Carbapenems | Monobactams |

| Core Structure | β-lactam fused to thiazolidine ring | β-lactam fused to dihydrothiazine ring | β-lactam fused to unsaturated pyrroline ring | Unfused, monocyclic β-lactam ring |

| Primary PBP Targets | Varies widely with side chain; broad range | Varies widely; often potent against multiple PBPs | Broad affinity for most essential PBPs | Primarily PBP3 of Gram-negative bacteria |

| Inherent β-Lactamase Stability | Generally low, but bulky side chains can increase it | Generally higher than penicillins | Very high | High against many common β-lactamases |

| Structural Analogy | Mimics D-Ala-D-Ala dipeptide | Mimics D-Ala-D-Ala dipeptide | Mimics D-Ala-D-Ala dipeptide | Mimics D-Ala-D-Ala dipeptide |

Molecular Mechanisms of Bacterial Resistance to Beta Lactams

Beta-Lactamase-Mediated Hydrolysis and Inactivation of the Compound

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. nih.govetflin.com These enzymes hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive. wikipedia.org

Characterization of Beta-Lactamase Enzyme Variants

Beta-lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. Several key variants are responsible for resistance to penicillins.

TEM Beta-Lactamases (Class A): The TEM-1 variant is the most common beta-lactamase in Gram-negative bacteria and is responsible for a significant percentage of ampicillin (B1664943) resistance in E. coli. wikipedia.orgyoutube.com

SHV Beta-Lactamases (Class A): SHV-1 is structurally similar to TEM-1 and is a major contributor to plasmid-mediated ampicillin resistance in Klebsiella pneumoniae. wikipedia.orgyoutube.com Mutations in both TEM and SHV enzymes can lead to extended-spectrum beta-lactamases (ESBLs) that can hydrolyze a wider range of beta-lactam antibiotics. youtube.com

OXA Beta-Lactamases (Class D): These enzymes are notable for their ability to hydrolyze oxacillin (B1211168) and related penicillins. wikipedia.orgyoutube.com They confer resistance to ampicillin and are poorly inhibited by clavulanic acid. jscimedcentral.com

CTX-M Beta-Lactamases (Class A): This family of enzymes is a major cause of resistance to third-generation cephalosporins and is increasingly found in E. coli and Klebsiella pneumoniae. youtube.com

Table 1: Major Beta-Lactamase Families Responsible for Penicillin Resistance

| Beta-Lactamase Family | Molecular Class | Common Variants | Primary Substrates |

| TEM | A | TEM-1, TEM-2 | Penicillins, some cephalosporins |

| SHV | A | SHV-1 | Penicillins, some cephalosporins |

| OXA | D | OXA-1 | Oxacillin, ampicillin, cephalothin |

| CTX-M | A | CTX-M-14, CTX-M-15 | Cephalosporins, penicillins |

Kinetic Studies of Beta-Lactamase-Mediated Degradation

Table 2: Example of Kinetic Constants for Sulbactam (B1307) Hydrolysis by Class A Beta-Lactamases

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| TEM-1 | ≤2 | N/A | ~1,000,000 |

| SHV-5 | ≤2 | 0.07 | N/A |

| CTX-M-15 | >6250 | 14 | 470 |

Data adapted from a study on sulbactam hydrolysis and may not be representative for tert-Butylpenicillin sodium salt. nih.gov

Modifications in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity

Beta-lactam antibiotics exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov Resistance can arise from alterations in these PBPs that reduce their affinity for the antibiotic. nih.govoup.com This mechanism is particularly prominent in Gram-positive bacteria. nih.gov

Structural Analysis of Mutated PBPs

Mutations in the genes encoding PBPs can lead to structural changes in the protein, particularly in and around the active site. researchgate.net These alterations can hinder the binding of beta-lactam antibiotics, thereby allowing the PBP to continue its function in cell wall synthesis even in the presence of the drug. plos.org In some cases, mutations can increase the rigidity of the active site, preventing the conformational changes necessary for antibiotic binding. researchgate.net The accumulation of multiple mutations in PBPs can lead to high-level resistance. researchgate.net

Genetic Determinants of PBP Alterations

The genetic basis for PBP modifications involves several mechanisms. Point mutations within the PBP genes are a common cause of reduced affinity for beta-lactams. plos.orgnih.gov In some bacteria, such as Streptococcus pneumoniae, resistance arises from the acquisition of mosaic pbp genes through interspecies recombination. etflin.comoup.com These mosaic genes contain sequences from other, more resistant species.

Key PBP genes that are often altered in resistant strains include pbp1a, pbp2b, and pbp2x. researchgate.netnih.gov Specific mutations in the transpeptidase domains of these PBPs are reliable markers for beta-lactam resistance. researchgate.netnih.gov

Table 3: Examples of PBP Alterations and Associated Resistance

| Bacterium | Altered PBPs | Genetic Mechanism | Consequence |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Point mutations, mosaic gene formation | Reduced affinity for penicillins and cephalosporins. etflin.comnih.gov |

| Salmonella enterica | PBP3, PBP4, PBP6 | Point mutations | Increased resistance to penicillin G. plos.org |

| Streptococcus gordonii | PBP2x, PBP2b | Point mutations | Contribution to increased penicillin MIC. nih.gov |

Efflux Pump Systems and Their Role in Compound Extrusion

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govyoutube.com Overexpression of these pumps can lead to multidrug resistance by preventing the antibiotic from reaching its intracellular target. nih.govnih.gov This is a significant resistance mechanism in both Gram-positive and Gram-negative bacteria. nih.gov

Bacterial efflux pumps are categorized into several families based on their structure, energy source, and substrate specificity. nih.govbohrium.com The major families include:

ATP-Binding Cassette (ABC) Superfamily: Utilizes ATP hydrolysis to power the transport of substrates. nih.govbohrium.com

Major Facilitator Superfamily (MFS): Uses the proton motive force to expel compounds. bohrium.comscispace.com

Resistance-Nodulation-Division (RND) Family: A prominent family in Gram-negative bacteria, forming a tripartite system that spans the inner and outer membranes. nih.govglasgowunisrc.org

Small Multidrug Resistance (SMR) Family: Also utilizes the proton motive force. bohrium.comscispace.com

Multidrug and Toxic Compound Extrusion (MATE) Family: Another family of secondary transporters. bohrium.comscispace.com

The co-existence of efflux pump overexpression with other resistance mechanisms, such as beta-lactamase production, can result in high levels of antibiotic resistance. frontiersin.org

Table 4: Major Efflux Pump Families in Bacteria

| Family | Energy Source | Bacterial Type | Examples of Substrates |

| ABC | ATP hydrolysis | Gram-positive and Gram-negative | Antibiotics, toxins, metals. nih.govbohrium.com |

| MFS | Proton motive force | Gram-positive and Gram-negative | Antibiotics, sugars, drugs. bohrium.comscispace.com |

| RND | Proton motive force | Gram-negative | Wide range of antibiotics, dyes, detergents. nih.govglasgowunisrc.org |

| SMR | Proton motive force | Gram-positive and Gram-negative | Quaternary ammonium (B1175870) compounds, dyes. bohrium.comscispace.com |

| MATE | Sodium ion gradient or proton motive force | Gram-positive and Gram-negative | Cationic drugs, fluoroquinolones. bohrium.comscispace.com |

Permeability Barriers in Bacterial Cell Envelopes

The cell envelope of Gram-negative bacteria serves as a significant permeability barrier, restricting the influx of many antimicrobial agents, including beta-lactam antibiotics like tert-Butylpenicillin. This complex outer membrane is an asymmetric bilayer, with an inner leaflet of phospholipids (B1166683) and an outer leaflet primarily composed of lipopolysaccharide (LPS). nih.gov The inherent resistance of many Gram-negative bacteria to a variety of antibiotics is largely due to this outer membrane structure. nih.gov

The main pathway for small, water-soluble molecules such as beta-lactams to cross the outer membrane is through protein channels called porins. nih.gov These channels facilitate passive diffusion based on the size, charge, and hydrophobicity of the solute. Bacteria, however, can alter the permeability of their outer membrane by modifying the number, type, and characteristics of these porin channels. mdpi.com

A prevalent resistance mechanism is the reduction in the quantity of porin channels or the expression of more restrictive porins, which curtails the entry of beta-lactam antibiotics to their target penicillin-binding proteins (PBPs) in the periplasmic space. mdpi.com For example, reduced expression of major porins such as OmpF and OmpC in Escherichia coli has been demonstrated to confer resistance to various beta-lactams. While specific research on tert-Butylpenicillin is not extensively available, the fundamental principles of porin-mediated resistance are applicable. The sizable tert-butyl group of tert-Butylpenicillin could potentially hinder its passage through these constricted channels.

The following table details the key components of the bacterial cell envelope that contribute to permeability-related resistance to beta-lactams.

| Bacterial Component | Function in Resistance | Mechanism |

| Outer Membrane | Acts as the primary permeability barrier in Gram-negative bacteria. nih.gov | The lipopolysaccharide (LPS) in the outer leaflet limits the passage of hydrophobic and large molecules. nih.gov |

| Porins | Regulate the influx of small, hydrophilic molecules, including beta-lactams. nih.gov | Decreased expression or mutations in porin channels (e.g., OmpF, OmpC) reduce the entry of antibiotics into the periplasm. mdpi.com |

| Periplasmic Space | Contains beta-lactamases that can inactivate antibiotics that have traversed the outer membrane. nih.gov | Enzymatic degradation of the beta-lactam ring occurs before it can reach the target PBPs. youtube.com |

Horizontal Gene Transfer and Dissemination of Resistance Genes

Horizontal gene transfer (HGT) is a primary driver for the swift dissemination of antibiotic resistance genes among bacterial populations, including those that provide resistance to beta-lactam antibiotics. cdnsciencepub.com HGT enables bacteria to acquire existing resistance determinants from other microorganisms, bypassing the need for resistance to develop through spontaneous mutation. youtube.com This process is a major contributor to the evolution of multidrug-resistant pathogens. cdnsciencepub.com

There are three main mechanisms of horizontal gene transfer:

Transformation: The uptake and integration of free DNA from the environment. When a bacterium lyses, it releases its genetic content, which can be taken up by other competent bacteria. If this DNA carries a beta-lactamase gene, the recipient can acquire resistance. youtube.com

Transduction: The transfer of genetic material between bacteria mediated by bacteriophages (viruses that infect bacteria). During the phage replication cycle, bacterial DNA, including resistance genes, can be mistakenly packaged into new phage particles and subsequently injected into other bacteria. cdnsciencepub.com

Conjugation: The transfer of genetic material through direct cell-to-cell contact, commonly via a pilus. This process facilitates the transfer of mobile genetic elements like plasmids and transposons. Plasmids, in particular, are significant vectors for the spread of antibiotic resistance as they are self-replicating DNA molecules that often harbor multiple resistance genes. youtube.comcdnsciencepub.com

Genes encoding beta-lactamases, the enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring, are frequently located on these mobile genetic elements and are therefore easily spread through HGT. cdnsciencepub.comnih.gov For instance, extended-spectrum beta-lactamases (ESBLs) and carbapenemases, which confer resistance to a broad spectrum of beta-lactams, are commonly found on conjugative plasmids. cdnsciencepub.com

While specific studies on the role of HGT in spreading resistance to tert-Butylpenicillin are limited, the general mechanisms are highly pertinent. The acquisition of a potent beta-lactamase gene through any HGT mechanism would likely result in resistance to tert-Butylpenicillin, similar to other penicillins.

The table below summarizes the key mobile genetic elements involved in the horizontal transfer of beta-lactam resistance genes.

| Mobile Genetic Element | Description | Role in Resistance Dissemination |

| Plasmids | Small, extrachromosomal circular DNA molecules that can replicate independently. youtube.comcdnsciencepub.com | Often carry genes for beta-lactamases and other resistance factors; transferable between bacteria via conjugation. cdnsciencepub.comnih.gov |

| Transposons | "Jumping genes" capable of moving from one genomic location to another, such as from a chromosome to a plasmid. | Aid in the mobilization and dissemination of resistance genes. |

| Integrons | Genetic elements that can capture and express gene cassettes, including those conferring antibiotic resistance. | Function as platforms for the assembly of multiple resistance genes. |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of the tert-Butyl Moiety on Biological Activity

The side chain of tert-Butylpenicillin is a tert-butyl group, a bulky and hydrophobic moiety. This structural feature has a profound impact on the compound's biological and physicochemical properties.

Detailed Research Findings: The tert-butyl group's primary influence stems from its steric bulk and hydrophobicity. In medicinal chemistry, incorporating a tert-butyl group is a known strategy to enhance metabolic stability. nih.gov Its bulk can shield adjacent, metabolically susceptible parts of the molecule from enzymatic degradation. nih.gov This steric hindrance can also influence how the molecule binds to its target, the Penicillin-Binding Proteins (PBPs).

Furthermore, the hydrophobicity imparted by the tert-butyl group affects the molecule's ability to penetrate bacterial membranes. nih.gov A study on phenylthiazole antibiotics found that the presence of a tert-butyl group led to higher hydrophobicity and greater penetration of bacterial membranes, contributing to a longer duration of biological activity. nih.gov The predicted partition coefficient (XlogP) for the parent acid of tert-butylpenicillin is 1.9, indicating a degree of lipophilicity that can facilitate passage through the lipid-rich bacterial cell wall. uni.lu

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C13H20N2O4S | uni.lu |

| Molecular Weight | 300.37 g/mol | uni.lu |

| XlogP (Hydrophobicity) | 1.9 | uni.lu |

Effects of the Sodium Counterion on Compound Efficacy

Tert-Butylpenicillin is formulated as a sodium salt, a common practice for penicillin antibiotics to enhance their solubility and stability for administration. patsnap.compatsnap.comnih.gov The sodium counterion dissociates in an aqueous environment, leaving the active penicillin molecule.

Detailed Research Findings: The primary role of the sodium counterion is to improve the physicochemical properties of the drug, particularly its water solubility. nih.gov However, the presence of sodium ions in the therapeutic environment can have secondary effects. For instance, studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that the presence of sodium chloride (NaCl) in the growth medium can enhance the expression of resistance. nih.gov NaCl was found to have a protective effect for susceptible bacterial subpopulations by inhibiting autolysis, a process that contributes to cell death following β-lactam treatment. nih.gov While the sodium salt form is crucial for formulation, high concentrations of sodium from intravenous antibiotics can be a clinical consideration for patients with conditions like congestive heart failure. researchgate.net

| Antibiotic | Sodium Content (mEq/gram) | Reference |

|---|---|---|

| Penicillin G sodium | 2.0 | researchgate.net |

| Nafcillin sodium | 2.9 | patsnap.comresearchgate.net |

| Oxacillin (B1211168) sodium | 2.6 | researchgate.net |

Systematic Modifications of the Thiazolidine (B150603) and Beta-Lactam Ring Systems

The foundational structure of all penicillins is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. nih.gov The four-membered β-lactam ring is highly reactive and essential for the antibiotic's ability to inhibit bacterial cell wall synthesis by acylating the active site of PBPs. nih.govpatsnap.com

Detailed Research Findings: The integrity of the β-lactam ring is critical for antibacterial activity. Its hydrolysis by bacterial β-lactamase enzymes is a primary mechanism of resistance. nih.gov Therefore, much research has focused on modifying the penicillin structure to protect this ring or to inhibit these enzymes.

Systematic modifications have also explored the thiazolidine ring. Research has been conducted on the chemical removal and displacement of the thiazolidine ring to create entirely new classes of β-lactam antibiotics, such as cephems, which have a six-membered dihydrothiazine ring instead. acs.orgcapes.gov.br Other modifications involve attaching different chemical moieties to the core nucleus to alter its properties. For example, novel penicillin analogues have been synthesized by joining an azetidinone moiety to the amino-nitrogen of 6-APA, which resulted in improved antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis compared to ampicillin (B1664943). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jbclinpharm.org These models allow researchers to predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process.

Detailed Research Findings: Several QSAR studies have been performed on penicillin analogues to understand the structural requirements for antibacterial activity and PBP binding. nih.govnih.gov In one 4D-QSAR study using an electron conformational-genetic algorithm (EC-GA) approach, a model was developed based on a series of 87 penicillin analogues. nih.gov This model successfully predicted the activity of a test set of commercial penicillins with high correlation coefficients, demonstrating its predictive power. nih.gov Another study used a Monte Carlo method to build a QSAR model for the binding of penicillins to human serum proteins, which is a key pharmacokinetic property. nih.gov These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure (e.g., electronic properties, shape, hydrophobicity) and correlating them with activity using statistical methods. jbclinpharm.orgnih.gov

| QSAR Study | Statistical Parameter | Training Set Value | Test Set Value | Reference |

|---|---|---|---|---|

| 4D-QSAR (EC-GA Method) | R² (Correlation Coefficient) | 0.861 | 0.892 | nih.gov |

| q² (Cross-validated R²) | 0.702 | - | ||

| QSAR (Monte Carlo Method) | r² (Correlation Coefficient) | 0.8760 | 0.9812 | nih.gov |

| q² (Cross-validated R²) | 0.8665 | 0.9753 |

Design of Novel Analogues for Enhanced Activity

The ultimate goal of SAR and QSAR studies is to guide the rational design of new analogues with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. researchgate.net

Detailed Research Findings: Research in this area is vibrant, with many strategies being explored. One approach involves synthesizing hybrid molecules by condensing 6-APA with other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov The resulting analogues were tested for antibacterial activity, with some showing excellent potential. For example, certain synthesized derivatives exhibited significant zones of inhibition against E. coli and S. aureus, in some cases comparable to the standard drug amoxicillin. researchgate.netnih.gov Docking studies of these novel compounds against Penicillin Binding Protein (PBP) have helped to rationalize their activity on a structural basis, showing strong binding energies. researchgate.net Another strategy involves modifying the side chain to increase positive charge or hydrophobicity, which has been shown to enhance antimicrobial activity in peptide-based antibiotics. nih.gov

| Compound | Modification | Target Organism | Activity (% of Standard) | Reference |

|---|---|---|---|---|

| Analogue 4a | NSAID Moiety | E. coli | 60% | nih.gov |

| Analogue 4f | NSAID Moiety | E. coli | 72% | nih.gov |

| Analogue 4e | NSAID Moiety | S. aureus | 100% | researchgate.netnih.gov |

| Analogue 12a | Azetidinone Moiety | S. aureus | >100% (vs. Ampicillin) | mdpi.com |

Enzymatic Inhibition and Kinetic Studies of Biological Targets

Inhibition Profile Against Specific Bacterial Enzymes Beyond PBPs

Competitive and Non-Competitive Inhibition Mechanisms

The interaction between penicillin and its primary target, transpeptidase (a type of PBP), is a classic example of irreversible, competitive inhibition. wikibooks.orgjuniperpublishers.com

Competitive Inhibition : Penicillin's structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. plos.org This structural similarity allows it to bind to the active site of the transpeptidase enzyme, directly competing with the natural substrate. studymind.co.ukyoutube.com By occupying the active site, it prevents the enzyme from carrying out its function of cross-linking the bacterial cell wall. studymind.co.uk

Non-Competitive Inhibition : In contrast, non-competitive inhibitors bind to an allosteric site, a location on the enzyme distinct from the active site. studymind.co.uksavemyexams.com This binding event causes a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of substrate concentration. savemyexams.com While this mechanism is well-documented for various enzyme inhibitors, the primary mechanism for penicillin action is not considered non-competitive. juniperpublishers.comsavemyexams.com

The following table provides a conceptual comparison of these inhibition mechanisms:

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

| Binding Site | Active Site | Allosteric Site |

| Interaction with Substrate | Competes with substrate for binding | Does not compete with substrate |

| Effect of Increased Substrate | Inhibition can be overcome | Inhibition is not overcome |

| Primary Penicillin Mechanism | Yes (for PBPs) | No |

Reversibility of Enzyme Inhibition

The inhibition of transpeptidase enzymes by penicillin is categorized as irreversible. thebiologyislove.comjuniperpublishers.com This is due to the formation of a strong, covalent bond between the penicillin molecule and a serine residue within the enzyme's active site. thebiologyislove.com

The process can be described as follows:

The strained β-lactam ring of the penicillin molecule opens.

A stable acyl-enzyme intermediate is formed through a covalent bond. juniperpublishers.com

This complex is extremely stable and the subsequent hydrolysis required to release the drug and regenerate the enzyme is exceptionally slow or non-existent. juniperpublishers.com

This mechanism effectively "kills" the enzyme's function, classifying penicillin as a suicide inhibitor. thebiologyislove.comstudymind.co.uk While some enzyme inhibitors function reversibly by forming weaker, non-covalent bonds (like hydrogen or ionic bonds) that allow for rapid dissociation, the covalent nature of the penicillin-PBP bond makes the inhibition essentially permanent. thebiologyislove.comstudymind.co.uk

Allosteric Modulation Studies

Allosteric modulation involves the binding of a molecule to an allosteric site on an enzyme, which in turn influences the enzyme's activity. savemyexams.combiorxiv.org In the context of antibiotic resistance, allosteric regulation has been identified as a key mechanism. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the resistance enzyme PBP2a possesses an allosteric site. nih.gov The binding of ligands, such as components of the bacterial cell wall, to this site can trigger a conformational change that opens the active site, paradoxically making it more susceptible to inhibition by certain β-lactam antibiotics. nih.gov

This discovery has opened new avenues for drug design, including the development of molecules that can act as allosteric modulators to either enhance or inhibit enzyme activity. nih.govacs.org However, there are no specific studies available that investigate tert-Butylpenicillin sodium salt as an allosteric modulator or its interaction with known allosteric sites on bacterial enzymes.

Computational Chemistry and Molecular Modeling of Tert Butylpenicillin Sodium Salt

Molecular Docking Simulations of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of antibiotic research, docking simulations are instrumental in elucidating the binding modes of β-lactam antibiotics, such as tert-butylpenicillin sodium salt, to their primary molecular targets, the penicillin-binding proteins (PBPs). wikipedia.org PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. wikipedia.org The inhibition of these enzymes by penicillins leads to the disruption of cell wall integrity and ultimately, bacterial cell death. youtube.com

While specific molecular docking studies exclusively featuring tert-butylpenicillin sodium salt are not extensively documented in publicly available literature, the general principles of penicillin-PBP interactions are well-established through numerous computational studies on other penicillin derivatives. These studies typically involve the in silico docking of penicillin analogs into the active site of various bacterial PBPs. The primary interaction is a covalent one, where the strained β-lactam ring of the penicillin is attacked by a serine residue in the active site of the PBP, leading to the acylation and inactivation of the enzyme. wikipedia.org

Docking studies on related penicillin derivatives consistently highlight the importance of the β-lactam ring, the thiazolidine (B150603) ring, and the acyl side-chain in the binding process. The carboxylate group, present in the sodium salt form, often forms crucial ionic interactions with positively charged residues within the PBP active site, further anchoring the antibiotic. The specific nature and orientation of the acyl side-chain, in this case, the tert-butyl group, significantly influences the binding affinity and spectrum of activity against different bacterial species.

To illustrate the nature of data obtained from such studies, the following table presents representative binding affinities of various β-lactam antibiotics against a key penicillin-binding protein, PBP2a of Methicillin-Resistant Staphylococcus aureus (MRSA). It is important to note that the binding affinity is a critical determinant of the antibiotic's efficacy against resistant strains. nih.gov

Table 1: Representative Binding Affinities of β-Lactam Antibiotics for PBP2a of MRSA

| Antibiotic | Binding Affinity (IC50 in µg/mL) |

| Nafcillin | >128 |

| Ticarcillin | 128 |

| Ampicillin (B1664943) | 64 |

| Imipenem | 8 |

Data sourced from a study on the correlation of PBP2a binding affinity with in vivo activity. nih.gov The IC50 (half-maximal inhibitory concentration) represents the concentration of the antibiotic required to inhibit 50% of PBP2a activity. A lower value indicates a higher binding affinity.

These data underscore the varying affinities of different β-lactam antibiotics for PBP2a, a protein that confers high-level resistance to many penicillins. While specific data for tert-butylpenicillin sodium salt is not presented, it is anticipated that its binding affinity would be a key factor in its efficacy against MRSA and other bacteria.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of a ligand within its target protein over time. For tert-butylpenicillin sodium salt, MD simulations can offer deeper insights beyond the static picture provided by molecular docking.

While specific MD simulation studies on tert-butylpenicillin sodium salt are not readily found in the literature, studies on other penicillins, such as benzylpenicillin, have demonstrated the power of this technique. journalofyoungphysicists.org MD simulations can reveal the conformational flexibility of the penicillin molecule itself, including the puckering of the thiazolidine ring and the orientation of the acyl side-chain. journalofyoungphysicists.org These conformational dynamics can be crucial for the molecule's ability to adopt a bioactive conformation upon entering the PBP active site.

When applied to the penicillin-PBP complex, MD simulations can assess the stability of the binding pose predicted by docking. These simulations can track the fluctuations of the ligand within the binding pocket and the conformational changes in the protein upon ligand binding. Furthermore, the role of solvent molecules, particularly water, in mediating the interactions between the antibiotic and the protein can be explicitly modeled, providing a more realistic representation of the binding event. A study on PBP2x demonstrated that MD simulations can confirm the greater stability of the antibiotic-PBP complex compared to the free protein. rsc.org

A key output from MD simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile for the ligand within the binding site suggests a stable binding mode.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Penicillin-PBP Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Ligand RMSD (avg) | 1.5 Å | A low and stable RMSD suggests the ligand remains bound in a consistent pose. |

| Protein Backbone RMSD (avg) | 2.0 Å | Indicates the overall stability of the protein structure during the simulation. |

| Key Hydrogen Bonds | Ser-X, Lys-Y, Asn-Z | Identifies the specific and persistent hydrogen bonding interactions that stabilize the complex. |

This table represents the type of data that would be generated from an MD simulation and is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their properties and reactivity. For tert-butylpenicillin sodium salt, these calculations can elucidate the electronic features that are critical for its antibiotic activity. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.

A key aspect of penicillin's reactivity lies in the strained β-lactam ring. Quantum chemical calculations can quantify this strain energy and analyze the bond lengths and angles within the ring, providing a rationale for its susceptibility to nucleophilic attack by the serine residue in the PBP active site.

Furthermore, these calculations can determine various electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP can identify the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for non-covalent interactions with the protein. The HOMO and LUMO energies are crucial for understanding the molecule's chemical reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Representative Quantum Chemical Properties for a Penicillin Molecule

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; a higher value indicates a better electron donor. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons; a lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

These values are illustrative and would be specific to the penicillin derivative and the level of theory used in the calculation.

De Novo Design and Virtual Screening for Lead Optimization

Computational techniques play a pivotal role in the design of new and improved antibiotic agents. De novo design involves the creation of novel molecular structures with desired properties, while virtual screening entails the computational evaluation of large libraries of existing compounds to identify potential drug candidates.

The core scaffold of tert-butylpenicillin, the 6-aminopenicillanic acid nucleus, has been a cornerstone for the semi-synthetic production of numerous penicillin derivatives. Computational approaches can guide the modification of the acyl side-chain to enhance properties such as binding affinity for resistant PBPs, improved pharmacokinetic profiles, and resistance to β-lactamase enzymes.

In a virtual screening campaign, a library of compounds, which could include derivatives of tert-butylpenicillin with various modifications, would be docked into the active site of a target PBP. The compounds would be ranked based on their predicted binding affinity and other criteria. Promising candidates can then be synthesized and tested experimentally.

De novo design algorithms, on the other hand, can "grow" a molecule within the PBP active site, piece by piece, to maximize favorable interactions. This can lead to the design of entirely novel side-chains that may not have been conceived through traditional medicinal chemistry approaches. The development of novel penicillin analogues often involves such computational design strategies. nih.gov

In Silico Prediction of Degradation Pathways

The chemical stability of a drug molecule is a critical factor in its development and therapeutic use. In silico tools have been developed to predict the potential degradation products of a pharmaceutical compound under various stress conditions, such as hydrolysis, oxidation, and photolysis.

For tert-butylpenicillin sodium salt, the most well-known degradation pathway involves the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid. This process can be catalyzed by acid, base, or β-lactamase enzymes. drugbank.com

Software programs that utilize knowledge-based systems can predict the likely degradation products of a given molecule. youtube.comyoutube.com These systems contain rules for chemical transformations that are known to occur for various functional groups. By inputting the structure of tert-butylpenicillin sodium salt, these programs can generate a list of potential degradation products and the pathways leading to their formation. This information is invaluable for identifying potential stability issues early in the drug development process and for developing stable formulations.

Table 4: Predicted Degradation Products of a Penicillin under Hydrolytic Stress

| Parent Compound | Stress Condition | Predicted Degradation Product | Key Transformation |

| Penicillin | Acidic pH | Penillic Acid | Rearrangement following β-lactam hydrolysis. |

| Penicillin | Neutral/Basic pH | Penicilloic Acid | Hydrolysis of the β-lactam amide bond. |

| Penicillin | β-Lactamase | Penicilloic Acid | Enzymatic hydrolysis of the β-lactam ring. |

This table illustrates the common degradation products of the penicillin scaffold. The specific degradation profile of tert-butylpenicillin sodium salt would depend on the influence of the tert-butyl group on the reactivity of the core structure.

Chemical Stability and Degradation Pathways

The stability of tert-Butylpenicillin sodium salt is intrinsically linked to the integrity of its β-lactam ring. Cleavage of this ring renders the molecule inactive. The primary routes of degradation include hydrolysis, photolysis, thermal decomposition, and oxidation.

Hydrolytic Stability of the Beta-Lactam Ring in Aqueous Environments

The susceptibility of the β-lactam ring to hydrolysis is a defining characteristic of penicillins. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of inactive penicilloic acid derivatives. The rate of this hydrolysis is highly dependent on pH. longdom.orgnih.gov

The bulky tert-butyl group attached to the acyl side chain may exert some steric influence on the rate of hydrolysis compared to other penicillins, but it is not expected to fundamentally alter the mechanism of degradation.

Photolytic Degradation Mechanisms and Products

Exposure to light, particularly in the ultraviolet (UV) range, can induce the degradation of penicillins. While specific studies on the photolytic degradation of tert-Butylpenicillin sodium salt are absent from the literature, research on ampicillin (B1664943) indicates that UV irradiation can lead to its degradation. researchgate.net The extent of this degradation is often influenced by factors such as the intensity and wavelength of the light, the concentration of the antibiotic, and the pH of the solution. The degradation mechanism likely involves the photo-excitation of the molecule, leading to bond cleavage and the formation of various photoproducts.

Thermal Degradation Kinetics and Identification of Break-down Products

The thermal stability of penicillin sodium salts has been investigated, revealing complex, multi-step decomposition processes. drugfuture.com While specific kinetic parameters for tert-Butylpenicillin sodium salt are not documented, general studies on penicillin salts using techniques like thermogravimetric analysis (TGA) show that degradation occurs at elevated temperatures. drugfuture.com The decomposition of these complex structures involves several steps with varying energy requirements. drugfuture.com For other sodium salt compounds, thermal decomposition can lead to a variety of smaller molecules. For instance, the thermal decomposition of tert-butylamine, a related small molecule, has been studied, though its direct relevance to the degradation of the much larger penicillin molecule is limited. avma.org

Oxidative Degradation Studies and Antioxidant Stabilization

The penicillin structure contains a thioether linkage within the thiazolidine (B150603) ring, which is susceptible to oxidation. Oxidizing agents can convert the sulfide (B99878) to a sulfoxide, and potentially further to a sulfone. This oxidation can affect the biological activity of the molecule. While specific oxidative degradation studies on tert-Butylpenicillin sodium salt are not available, the general susceptibility of the penam (B1241934) nucleus to oxidation is a known chemical characteristic. The use of antioxidants could potentially mitigate this degradation pathway by scavenging reactive oxygen species, though specific studies demonstrating this for tert-Butylpenicillin sodium salt are lacking.

Role of pH and Ionic Strength on Compound Stability

The stability of penicillins in solution is significantly influenced by both pH and ionic strength. As discussed in the context of hydrolytic stability, pH plays a critical role, with the minimum rate of degradation for many penicillins occurring in the slightly acidic to neutral pH range. For pivampicillin (B1678493), a related ampicillin ester, the pH of an aqueous solution is around 4.5, and it is noted to be relatively stable in acidic solutions but hydrolyzes slowly in neutral solutions. nih.gov

Ionic strength can also affect stability. While direct data for tert-Butylpenicillin sodium salt is unavailable, studies on related prodrugs like pivampicillin in different buffers and biological fluids indicate that the composition of the medium influences the rate of hydrolysis. For instance, the decomposition of pivampicillin was found to be rapid at the high pH of equine ileal contents.

Future Research Directions and Unexplored Avenues

Development of Advanced Methodologies for Synthesis and Characterization

Future research into tert-Butylpenicillin sodium salt and related compounds will likely focus on developing more efficient and versatile synthetic routes. While the core penicillin structure is well-established, modern synthetic chemistry offers opportunities for refinement. gaacademy.org For instance, the application of transition metal-assisted reactions, such as Staudinger reactions, presents promising alternative synthetic pathways for creating the beta-lactam ring. nhsjs.com These advanced methods could lead to higher yields, reduced production costs, and greater stereochemical control, which is crucial for biological activity.

Furthermore, research into creating penicillin derivatives often involves modifying the side chain attached to the beta-lactam core. gaacademy.orgnih.gov Future work could explore novel side chains for tert-Butylpenicillin to potentially enhance its properties, such as stability against enzymatic degradation or improved penetration through bacterial membranes. nih.gov This could involve computational modeling to predict the effects of different side chains on the molecule's interaction with penicillin-binding proteins (PBPs) and beta-lactamase enzymes.

In terms of characterization, advanced analytical techniques will play a pivotal role. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for structural elucidation. Additionally, computational tools for predicting properties like the collision cross section (CCS) can provide valuable insights into the three-dimensional structure of molecules like tert-Butylpenicillin sodium salt. uni.lu

Exploration of Novel Resistance Circumvention Strategies

The primary threat to the efficacy of penicillins is the production of beta-lactamase enzymes by resistant bacteria. researchgate.net A key area of future research is the development of novel strategies to circumvent this resistance mechanism.

One major avenue is the design of new, more potent beta-lactamase inhibitors to be co-administered with penicillins. nih.govmdpi.com Research is focused on inhibitors that can neutralize a broader spectrum of beta-lactamases, including metallo-beta-lactamases (MBLs) which are a significant clinical challenge. mdpi.com The combination of a penicillin with a next-generation inhibitor could restore its activity against otherwise resistant bacterial strains. nih.govnumberanalytics.com

Another strategy involves modifying the penicillin structure itself to be less susceptible to beta-lactamase activity. numberanalytics.com This could involve the incorporation of chemical groups that sterically hinder the enzyme's access to the beta-lactam ring.

Furthermore, research is being directed towards overcoming resistance that arises from alterations in the target site, the penicillin-binding proteins (PBPs). nhsjs.com Some bacteria develop resistance by expressing modified PBPs with low affinity for beta-lactam antibiotics. nhsjs.com Future drug design could focus on creating penicillin analogues that can effectively bind to these altered PBPs. numberanalytics.com Other innovative approaches include the development of therapies that target bacterial virulence factors or use bacteriophages to specifically destroy resistant pathogens. nih.gov The use of CRISPR/Cas9 gene-editing technology to remove antibiotic resistance genes from bacteria is also an emerging area of investigation. mdpi.com

Integration of Multi-Omics Approaches in Mechanism of Action Studies

To gain a deeper understanding of how tert-Butylpenicillin sodium salt works and how bacteria develop resistance to it, future research will increasingly rely on the integration of multi-omics technologies. nih.govnih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a system-level view of the bacterial response to an antibiotic.

Genomics can identify the genes responsible for resistance, such as those encoding beta-lactamases or modified PBPs. daneshyari.com

Transcriptomics analyzes the changes in gene expression (mRNA levels) in bacteria when exposed to an antibiotic, revealing the immediate cellular response. researchgate.net

Proteomics studies the changes in the protein profile of the bacteria, identifying which proteins are up- or down-regulated in response to the drug. This can provide direct insights into the mechanisms of action and resistance. nih.govresearchgate.net

Metabolomics examines the changes in the small-molecule metabolites within the bacterial cell, offering a functional readout of the physiological state of the organism under antibiotic stress. nih.govnih.gov

By combining these datasets, researchers can construct comprehensive models of the drug-bacterium interaction. nih.gov For example, a multi-omics study on isogenic strains of Staphylococcus aureus (methicillin-susceptible and -resistant) revealed specific changes in peptidoglycan biosynthesis and other metabolic pathways in response to a beta-lactam antibiotic. nih.gov Applying such an approach to tert-Butylpenicillin sodium salt could uncover novel aspects of its mechanism of action and identify new potential targets for synergistic drug combinations. nih.govfao.org

Interdisciplinary Research on Antimicrobial Stewardship from a Chemical Perspective

Antimicrobial stewardship refers to the coordinated efforts to promote the responsible use of antimicrobial agents. nih.gov From a chemical perspective, this involves interdisciplinary collaboration to ensure the longevity of existing antibiotics like tert-Butylpenicillin sodium salt.

Chemists can contribute by developing more stable formulations of the antibiotic, which could reduce degradation and ensure accurate dosing. They can also work on creating prodrugs that are activated only at the site of infection, potentially reducing systemic exposure and the selection pressure for resistance. nih.gov

Collaboration between chemists, microbiologists, and clinicians is crucial. gaacademy.orgresearchgate.net For instance, an interdisciplinary project involving undergraduate chemistry and microbiology students demonstrated the value of synthesizing penicillin derivatives and then testing their activity, providing a hands-on approach to understanding the drug discovery process. gaacademy.org

Furthermore, chemists can play a role in developing rapid diagnostic tools that can quickly identify the causative pathogen and its resistance profile. This would enable clinicians to prescribe the most appropriate antibiotic, avoiding the unnecessary use of broad-spectrum agents and thus preserving the effectiveness of more targeted drugs. numberanalytics.com The integration of chemical expertise into antimicrobial stewardship programs is essential for a holistic approach to combating antibiotic resistance. sciencescholar.us

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butylpenicillin sodium salt with high purity?

- Methodological Answer : Synthesis typically involves protecting the penicillin nucleus (6-APA) with a tert-butyl group via nucleophilic substitution under anhydrous conditions. Purification steps include recrystallization using ethanol-water mixtures, followed by lyophilization to isolate the sodium salt. Pharmacopeial guidelines recommend verifying purity via HPLC (≥95%) and confirming sodium content via atomic absorption spectroscopy .

Q. How should researchers assess the stability of tert-Butylpenicillin sodium salt under varying laboratory conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to controlled temperature (e.g., 40°C, 60°C), humidity (75% RH), and pH gradients (5.5–7.5). Monitor degradation products using reverse-phase HPLC and validate stability via pharmacopeial bioassays against Staphylococcus aureus ATCC 25923. Store samples in airtight, light-resistant containers to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing tert-Butylpenicillin sodium salt’s structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the tert-butyl group and β-lactam ring integrity.

- Mass spectrometry (HRMS) for molecular weight verification (C16H17N2NaO4S; expected [M+Na]⁺ = 379.08).

- Ion chromatography to quantify sodium content (Ph. Eur. 6.2 guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy data and in vivo pharmacokinetic profiles of tert-Butylpenicillin sodium salt?

- Methodological Answer : Discrepancies often arise from bioavailability issues or protein binding. Design crossover studies in animal models to measure serum concentration-time profiles (AUC, Cmax) alongside MIC values. Use physiologically based pharmacokinetic (PBPK) modeling to correlate free drug levels with efficacy. Include control groups for renal excretion rates, as penicillins are primarily eliminated via the kidneys .

Q. What strategies optimize the synthesis of tert-Butylpenicillin sodium salt to improve yield while maintaining purity?

- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratio of 6-APA to tert-butyl bromide) and solvent polarity (e.g., DMF/water mixtures). Implement inline pH monitoring to maintain optimal conditions (pH 6.8–7.2) during crystallization. Use fractional precipitation to remove unreacted intermediates, and validate yield improvements via Design of Experiments (DoE) frameworks .

Q. How does the presence of divalent cations (e.g., Mg²⁺, Ca²⁺) in experimental buffers affect the antimicrobial activity of tert-Butylpenicillin sodium salt?

- Methodological Answer : Divalent cations can chelate β-lactam antibiotics, reducing their efficacy. Perform MIC assays in cation-adjusted Mueller-Hinton broth (CAMHB) with and without EDTA (0.5 mM). Compare zone-of-inhibition diameters via agar diffusion. For in vitro models, use cation-free buffers or include chelating agents to standardize conditions .

Q. What methodological considerations are critical when designing combination therapy studies involving tert-Butylpenicillin sodium salt and β-lactamase inhibitors?

- Methodological Answer : Pre-test β-lactamase production in target pathogens (e.g., TEM-1, SHV-1). Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) for synergy. Assess chemical compatibility by co-incubating drugs in storage buffers (pH 6.5–7.0) and analyzing stability via HPLC. Include pharmacokinetic overlap studies to avoid competitive protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.